molecular formula C11H11NO3 B6266198 2-acetamido-3-phenylprop-2-enoic acid CAS No. 55065-02-6

2-acetamido-3-phenylprop-2-enoic acid

Cat. No.: B6266198
CAS No.: 55065-02-6
M. Wt: 205.2
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Description

Significance and Context within Alpha-Acetamidocinnamic Acid Derivatives

2-Acetamido-3-phenylprop-2-enoic acid holds a prominent position within the class of α-acetamidocinnamic acid derivatives. These compounds are primarily recognized for their role as prochiral substrates in the field of asymmetric catalysis. The hydrogenation of the carbon-carbon double bond in these molecules leads to the formation of chiral N-acetylated amino acids, which are valuable building blocks for pharmaceuticals and other biologically active compounds.

The significance of 2-acetamido-3-phenylprop-2-enoic acid, in particular, stems from its function as a direct precursor to N-acetyl-phenylalanine through asymmetric hydrogenation. tandfonline.comnaturalproducts.net Phenylalanine is an essential amino acid, and its enantiomerically pure forms are of great industrial and pharmaceutical interest. scitepress.org Research on the asymmetric hydrogenation of α-acetamidocinnamic acid and its substituted analogues was foundational in the development of chiral phosphine-metal catalysts, a field for which a Nobel Prize was awarded. acs.org

Beyond catalysis, the compound is a key model in supramolecular chemistry and crystal engineering. The presence of both a hydrogen-bond donor (amide N-H) and acceptor (amide C=O), as well as a carboxylic acid group, allows it to form predictable intermolecular hydrogen-bonding patterns known as synthons. Researchers utilize α-acetamidocinnamic acid to study how these interactions dictate the crystal packing and to engineer new solid-state forms (cocrystals) with tailored physical properties.

Overview of Research Areas and Methodological Approaches Related to the Compound

Research involving 2-acetamido-3-phenylprop-2-enoic acid is concentrated in a few key areas, primarily leveraging its unique structural features. The methodological approaches are often sophisticated, involving advanced synthesis and analytical techniques.

Key Research Areas:

Asymmetric Catalysis: This is the most extensive area of research for this compound. It is a benchmark substrate for testing the efficacy of new chiral catalysts, particularly for asymmetric hydrogenation. The goal is to achieve high enantioselectivity, yielding one enantiomer of the product in significant excess over the other. This research has led to the successful synthesis of important drugs like L-DOPA. tandfonline.comtaylorfrancis.com

Peptide Chemistry: Under the name N-acetyldehydrophenylalanine, the compound is used as an unnatural amino acid. cymitquimica.com Incorporating such dehydroamino acids into peptides induces conformational constraints, influencing the peptide's secondary structure (e.g., turns and helices). This is a valuable tool for designing peptides with specific shapes and, consequently, biological activities.

Supramolecular Chemistry and Crystal Engineering: The compound's ability to form robust hydrogen bonds is exploited to construct novel multicomponent crystals (cocrystals). By combining it with other molecules (coformers), researchers can systematically study intermolecular interactions and their influence on material properties such as solubility, stability, and photophysics.

Methodological Approaches:

Homogeneous Catalysis: The primary method for the asymmetric hydrogenation of 2-acetamido-3-phenylprop-2-enoic acid involves homogeneous catalysts, typically consisting of a rhodium (Rh) metal center coordinated to a chiral phosphine (B1218219) ligand. capes.gov.bracs.orgtaylorfrancis.com The reaction is usually carried out under mild conditions of temperature and pressure. taylorfrancis.com

Crystallization Techniques: Single crystals suitable for X-ray diffraction are grown from solutions to study the compound's solid-state structure and its cocrystals. This often involves slow evaporation or cooling of a solution containing the acid and a coformer.

Spectroscopic and Analytical Methods: A range of analytical methods are employed to characterize the compound and its reaction products. These include Nuclear Magnetic Resonance (NMR) for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity assessment and enantiomeric excess determination, and Mass Spectrometry (MS) for molecular weight confirmation. moldb.com

Table 2: Research Findings in Asymmetric Hydrogenation

Catalyst System Substrate Product Enantiomeric Excess (e.e.) Reference
Rhodium-Chiral Phosphine α-Acetamidocinnamic acid N-Acetyl-phenylalanine High acs.org
[Rh(l-benzyl-(3R,4R)-bis(diphenylphosphino)pyrrolidine)(COD)]BF₄ Substituted Cinnamic Acids N-Acetylated Amino Acids Very High tandfonline.comtaylorfrancis.com

Table 3: List of Mentioned Chemical Compounds

Compound Name Other Names / Synonyms
2-Acetamido-3-phenylprop-2-enoic acid α-Acetamidocinnamic acid, N-Acetyldehydrophenylalanine
Cinnamic acid 3-Phenyl-2-propenoic acid, 3-phenylprop-2-enoic acid
N-Acetyl-L-phenylalanine Ac-Phe-OH
L-DOPA
Phenylalanine
Phenylpyruvic acid beta-phenylpyruvic acid
Tyrosine
Chorismic acid

Properties

CAS No.

55065-02-6

Molecular Formula

C11H11NO3

Molecular Weight

205.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Acetamido 3 Phenylprop 2 Enoic Acid

General Synthetic Routes and Precursors for 2-Acetamido-3-phenylprop-2-enoic Acid

The Erlenmeyer-Plöchl azlactone synthesis is a classical and widely employed method for the preparation of 2-acetamido-3-phenylprop-2-enoic acid. This reaction involves the condensation of benzaldehyde (B42025) with N-acetylglycine in the presence of a base, typically sodium acetate, and an acylating agent like acetic anhydride. The reaction proceeds through the formation of an intermediate azlactone (an oxazolone (B7731731) derivative), which is subsequently hydrolyzed to yield the desired α,β-unsaturated N-acylamino acid.

Key precursors for this synthesis are:

Benzaldehyde: Provides the phenyl group and the aldehydic carbon that forms the double bond.

N-acetylglycine: Serves as the source of the acetamido group and the carboxylic acid functionality.

Acetic Anhydride: Acts as both a dehydrating agent and a component in the formation of the azlactone intermediate.

Sodium Acetate: Functions as the base to catalyze the condensation reaction.

The general reaction scheme is as follows:

Benzaldehyde + N-acetylglycine → 2-acetamido-3-phenylprop-2-enoic acid

This method is advantageous due to the ready availability and low cost of the starting materials. However, it typically yields a mixture of (Z)- and (E)-isomers, necessitating further purification or specific reaction conditions to achieve stereoselectivity.

Stereoselective Synthesis of (Z)- and (E)-2-Acetamido-3-phenylprop-2-enoic Acid Isomers

The geometric configuration of the double bond in 2-acetamido-3-phenylprop-2-enoic acid is critical for its subsequent applications. Consequently, significant research has focused on developing stereoselective methods to predominantly synthesize either the (Z)- or (E)-isomer.

Strategies for Z-Isomer Predominance

The (Z)-isomer of 2-acetamido-3-phenylprop-2-enoic acid is often the thermodynamically more stable product and can be favored under specific reaction conditions. One common strategy involves the careful control of the hydrolysis step of the azlactone intermediate formed during the Erlenmeyer-Plöchl synthesis. Mild basic hydrolysis tends to favor the formation of the (Z)-isomer.

Another approach involves the isomerization of the (E)-isomer to the (Z)-isomer. This can be achieved by treating the (E)-isomer with a base or by using photochemical methods. However, these methods can sometimes lead to a mixture of isomers, requiring further separation.

Strategies for E-Isomer Predominance

The synthesis of the less stable (E)-isomer requires more specialized techniques. One successful strategy is the copper-catalyzed coupling of (E)-vinyl iodides with formamide, followed by dehydration. nsf.gov This method allows for the retention of the stereochemistry of the starting vinyl iodide, leading to the selective formation of the (E)-isocyanoalkene, which can then be converted to the desired acetamido derivative.

Catalytic Methods in the Synthesis of 2-Acetamido-3-phenylprop-2-enoic Acid

Catalytic approaches have emerged as powerful tools for the synthesis of 2-acetamido-3-phenylprop-2-enoic acid and its derivatives, offering improved efficiency, selectivity, and milder reaction conditions compared to traditional methods.

Transition Metal-Catalyzed Approaches

Transition metal catalysis has been extensively explored for the synthesis of α,β-unsaturated amino acids. mdpi.comsemanticscholar.org Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, have been utilized to construct the carbon-carbon double bond with high stereocontrol. mdpi.com For instance, the coupling of an appropriate vinyl or aryl halide with a suitable alkene precursor in the presence of a palladium catalyst can yield 2-acetamido-3-phenylprop-2-enoic acid derivatives. mdpi.com

Rhodium-catalyzed reactions have also been employed, particularly for C-H activation and functionalization, providing alternative pathways to this class of compounds. semanticscholar.org These methods often exhibit high functional group tolerance and can proceed under relatively mild conditions.

Catalyst SystemReactantsProductKey Features
Pd(OAc)2/Ag2CO3Aryl halide, AlkeneSubstituted alkeneHeck-type coupling
PdCl2(dppf)Boronic acid, Vinyl iodideDiene esterSuzuki coupling mdpi.com
[Cp*RhCl2]2/AgOPivS-phenylsulfoximides, Diazoisochroman-3-imineFused isochromeno-1,2-benzothiazine derivativesC-H activation/cyclization semanticscholar.org

Organocatalytic Systems

While the provided search results focus heavily on transition metal catalysis, the field of organocatalysis represents a growing area of research for various organic transformations. Organocatalysts, which are small organic molecules, offer a metal-free alternative for promoting chemical reactions. Their application in the synthesis of 2-acetamido-3-phenylprop-2-enoic acid could involve activating the precursors through the formation of iminium or enamine intermediates, facilitating the key bond-forming steps. Further research in this area is anticipated to provide new, environmentally benign synthetic routes.

Multicomponent Reaction Approaches

A prominent MCR for synthesizing derivatives related to 2-acetamido-3-phenylprop-2-enoic acid is the Ugi reaction. In a one-pot, five-component process, Z-oxazolone, water, primary amines, aldehydes, and isocyanides can react in the presence of a catalytic amount of alum (KAl(SO4)2·12H2O) to produce triamide derivatives in good yields. researchgate.net This reaction proceeds in an aqueous solution, highlighting its potential as an environmentally benign method. The initial step involves the condensation of the Z-oxazolone with water to form a Z-carboxylic acid. researchgate.net

Another relevant MCR is the Strecker reaction, which is one of the oldest and most fundamental MCRs for the synthesis of α-amino acids. nih.gov It involves the reaction of an aldehyde or ketone with an amine and a cyanide source. While not a direct synthesis of 2-acetamido-3-phenylprop-2-enoic acid, the resulting α-aminonitrile can be a precursor, which upon hydrolysis and subsequent acylation, would yield the desired product.

The classical Erlenmeyer-Plöchl synthesis, which is not strictly a multicomponent reaction but a sequential one-pot process, is a cornerstone for producing azlactones (oxazolones), key intermediates for 2-acetamido-3-phenylprop-2-enoic acid. wikipedia.org This reaction involves the condensation of N-acylglycines, such as hippuric acid, with aldehydes in the presence of acetic anhydride. wikipedia.org The resulting azlactone can then be hydrolyzed to yield the α,β-unsaturated N-acylamino acid. researchgate.net Variants of this reaction have been developed using different condensing agents and catalysts to improve yields and reaction conditions.

Table 1: Multicomponent and Related One-Pot Syntheses for 2-Acetamido-3-phenylprop-2-enoic Acid Precursors

Reaction NameStarting MaterialsKey Reagents/CatalystsProduct TypeReference
Ugi Reaction (five-component)Z-oxazolone, water, primary amine, aldehyde, isocyanideKAl(SO4)2·12H2O (alum)Triamide derivatives researchgate.net
Erlenmeyer-Plöchl SynthesisN-acylglycine (e.g., hippuric acid), benzaldehydeAcetic anhydride, sodium acetateAzlactone (oxazolone) wikipedia.org

This table summarizes key reaction types that can be employed to synthesize precursors or analogues of 2-acetamido-3-phenylprop-2-enoic acid in a multicomponent or one-pot fashion.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of 2-acetamido-3-phenylprop-2-enoic acid is a growing area of research, aiming to develop more sustainable and environmentally friendly processes.

A key focus has been on the use of greener solvents and catalysts. For instance, in the Erlenmeyer-Plöchl reaction, the use of a basic ionic liquid, 1-n-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), has been explored as both a catalyst and a reaction medium. jocpr.com This approach allows the reaction to proceed at room temperature under solvent-free conditions, leading to high yields and the potential for catalyst recycling. jocpr.com The ionic liquid was successfully reused multiple times without a significant loss of activity. jocpr.com

The use of heterogeneous catalysts is another important green chemistry strategy. Zeolite NaY has been used as a reusable catalyst for the synthesis of azlactone derivatives under microwave irradiation and solvent-free conditions. researchgate.net This method offers advantages such as good yields, short reaction times, and simple work-up procedures. researchgate.net Similarly, 5-sulfosalicylic acid has been identified as an efficient and recyclable catalyst for the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones at room temperature, avoiding the need for hazardous organic solvents and external heating. researchgate.net

Water has also been utilized as a green solvent for these types of syntheses. researchgate.net Carrying out reactions in water at room temperature allows for easy separation of the product through simple filtration and the potential to recycle the catalyst by evaporating the water from the filtrate. researchgate.net

Mechanochemistry, which involves conducting reactions by grinding solid reactants together, represents a solvent-free approach that aligns with green chemistry principles. researchgate.net This technique has been applied to organic syntheses to reduce solvent waste and energy consumption. researchgate.net

Table 2: Application of Green Chemistry Principles in the Synthesis of 2-Acetamido-3-phenylprop-2-enoic Acid and its Precursors

Green Chemistry PrincipleApproachSpecific ExampleAdvantagesReference
Use of Safer Solvents/CatalystsIonic Liquid as catalyst and mediumErlenmeyer-Plöchl reaction using [bmIm]OHRoom temperature, solvent-free, catalyst recycling jocpr.com
Use of Safer Solvents/CatalystsHeterogeneous catalystZeolite NaY under microwave irradiationSolvent-free, short reaction time, catalyst reusability researchgate.net
Use of Safer Solvents/CatalystsRecyclable acid catalyst5-Sulfosalicylic acidRoom temperature, no hazardous solvents, catalyst recycling researchgate.net
Use of Safer SolventsWater as a green solventThree-component reactionsRoom temperature, simple product separation, catalyst recycling researchgate.net
Energy Efficiency/Solvent-FreeMechanochemistryGrinding of solid reactantsSolvent-free, reduced energy consumption researchgate.net

This table highlights various green chemistry approaches that have been implemented in the synthesis of 2-acetamido-3-phenylprop-2-enoic acid and its key intermediates, emphasizing the move towards more sustainable chemical manufacturing.

Chemical Reactivity and Transformation Pathways of 2 Acetamido 3 Phenylprop 2 Enoic Acid

Reactions Involving the Carbon-Carbon Double Bond

The alkene portion of the molecule is electron-deficient due to the electron-withdrawing effects of the adjacent carboxylic acid and acetamido groups. This electronic characteristic is a key determinant of its reactivity.

The carbon-carbon double bond can be readily reduced to a single bond through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst.

More significantly, the structure of 2-acetamido-3-phenylprop-2-enoic acid makes it a classic substrate for asymmetric hydrogenation, a powerful method for creating chiral molecules with high enantiomeric purity. wikipedia.orgnih.gov This reaction is pivotal for the synthesis of enantiomerically pure amino acids, such as L-Phenylalanine. In this process, a chiral catalyst, typically a transition metal complex with a chiral ligand, coordinates to the substrate and facilitates the delivery of hydrogen to one face of the double bond preferentially. wikipedia.org

The success of asymmetric hydrogenation relies on the selection of the appropriate catalyst system. Rhodium and Ruthenium complexes featuring chiral phosphine (B1218219) ligands are among the most effective. nih.govethz.ch The choice of metal, ligand, solvent, and reaction conditions can be fine-tuned to maximize the enantiomeric excess (ee) of the desired product. ethz.ch

Table 1: Selected Chiral Catalysts for Asymmetric Hydrogenation of Dehydroamino Acid Derivatives

Catalyst SystemChiral LigandTypical Product ConfigurationNotes
Rh(I)-BINAP2,2'-bis(diphenylphosphino)-1,1'-binaphthylS or RA pioneering catalyst system demonstrating high enantioselectivity for a range of substrates. nih.gov
Ru(II)-BINAP2,2'-bis(diphenylphosphino)-1,1'-binaphthylS or REffective for hydrogenating unsaturated carboxylic acids; the mechanism involves metal monohydride complexes. researchgate.net
Rh(I)-DiPAMP(R,R)-1,2-Bis((phenyl-o-anisoyl)phosphino)ethaneR or SFamously used in the industrial synthesis of L-DOPA.
Ir(I)-PHOXPhosphinooxazoline ligandsS or RIridium-based systems are highly effective for hydrogenating challenging, unfunctionalized olefins. ethz.ch

This table presents examples of catalyst families used for substrates similar to 2-acetamido-3-phenylprop-2-enoic acid. The specific outcomes depend on the exact substrate and reaction conditions.

The double bond of 2-acetamido-3-phenylprop-2-enoic acid is part of an α,β-unsaturated carbonyl system, which allows it to undergo both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: In the presence of a strong protic acid like a hydrogen halide (HX), the π electrons of the alkene can act as a base, attacking the proton. libretexts.orglibretexts.org This electrophilic attack results in the formation of a carbocation intermediate, which is then attacked by the halide anion to yield the addition product. libretexts.org The regioselectivity of this reaction generally follows Markovnikov's rule, where the proton adds to the less substituted carbon.

Nucleophilic Addition: Due to the electron-withdrawing nature of the adjacent carbonyl group, the β-carbon of the double bond is electrophilic. wikipedia.orgrsc.org This makes the molecule susceptible to nucleophilic conjugate addition, also known as Michael addition. fiveable.melibretexts.org In this reaction, a nucleophile attacks the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. fiveable.melibretexts.org Subsequent protonation of the enolate at the α-carbon yields the saturated product. wikipedia.org A wide variety of nucleophiles, including amines, thiols, and organometallic reagents, can participate in this type of reaction. fiveable.me

The electron-deficient nature of the double bond in 2-acetamido-3-phenylprop-2-enoic acid makes it an excellent "dienophile" for the Diels-Alder reaction. masterorganicchemistry.comorganic-chemistry.org The Diels-Alder is a [4+2] cycloaddition reaction where a conjugated diene (the 4π-electron component) reacts with a dienophile (the 2π-electron component) to form a six-membered ring. masterorganicchemistry.comyoutube.com

The reaction proceeds in a single, concerted step through a cyclic transition state. youtube.com The presence of electron-withdrawing groups, such as the carboxylic acid and acetamido groups on the dienophile, accelerates the reaction by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene. organic-chemistry.org This reaction is a powerful tool in organic synthesis for constructing complex cyclic systems with high stereocontrol.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a key site for chemical modification, enabling the synthesis of various derivatives such as esters and amides.

Esterification is the process of converting the carboxylic acid into an ester. A common laboratory method is the Fischer-Speier esterification, which involves reacting 2-acetamido-3-phenylprop-2-enoic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net The reaction is reversible, and to drive it towards the product, water is typically removed, or the alcohol is used in large excess. libretexts.org Alternative, greener methods utilize solid-acid catalysts like heteropolyacids or porous resins, which can simplify product purification. organic-chemistry.orgresearchgate.net

Transesterification is the conversion of one ester into another by reacting it with an alcohol. libretexts.orgmasterorganicchemistry.com This process can be catalyzed by either an acid or a base. masterorganicchemistry.com In acid-catalyzed transesterification, the carbonyl oxygen is protonated, activating the ester for nucleophilic attack by the new alcohol. libretexts.org Under basic conditions, an alkoxide nucleophile attacks the ester, proceeding through a tetrahedral intermediate to yield the new ester and a different alkoxide as the leaving group. masterorganicchemistry.com

The formation of an amide bond by reacting the carboxylic acid with an amine is a fundamental transformation, particularly relevant in peptide synthesis. bachem.comresearchgate.net Direct reaction requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated using a "coupling reagent." bachem.comorgsyn.org

These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating attack by the amine nucleophile. bachem.com This process is crucial for forming peptide bonds while minimizing side reactions, especially the racemization of chiral centers. peptide.comsci-hub.st Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are often included to further suppress racemization and improve reaction efficiency. peptide.comsci-hub.st

Table 2: Common Peptide Coupling Reagents for Amide Bond Formation

Reagent ClassExample(s)Activating SpeciesNotes
CarbodiimidesDCC, DIC, EDCO-acylisoureaDCC forms an insoluble urea (B33335) byproduct; DIC and water-soluble EDC are preferred for solid-phase and biochemical applications, respectively. bachem.compeptide.com
Aminium/Uronium SaltsHBTU, HATU, HCTU, COMUActive Ester (e.g., OBt, OAt)Highly efficient and fast-reacting. bachem.comsigmaaldrich.com HATU and its analogues are particularly effective for difficult couplings. sci-hub.stsigmaaldrich.com COMU is noted for its enhanced safety profile. sci-hub.st
Phosphonium SaltsPyBOP, PyAOPActive EsterGenerally provide cleaner reactions and avoid side reactions like guanidinylation that can occur with uronium salts. sigmaaldrich.com
Acid Halide FormingTFFHAcyl FluorideGenerates highly reactive acyl fluorides for efficient coupling. sci-hub.st
"Green" CatalystsBoric AcidBorate Ester IntermediateAn environmentally benign catalyst for direct amidation, often enhanced by co-catalysts like polyethylene (B3416737) glycol. orgsyn.org

This table summarizes major classes of reagents used to facilitate the formation of amide bonds from carboxylic acids and amines.

Reactions Involving the Acetamido Group

The acetamido group (-NHCOCH₃) is a significant modulator of the reactivity of the entire molecule. It can undergo reactions at the nitrogen atom, such as alkylation and acylation, or be involved in hydrolysis to yield the corresponding amino acid derivative.

N-Alkylation and Acylation Reactions

N-alkylation and N-acylation reactions at the acetamido nitrogen of 2-acetamido-3-phenylprop-2-enoic acid introduce new substituents, thereby modifying the compound's steric and electronic properties. These reactions typically proceed under basic conditions, which facilitate the deprotonation of the amide nitrogen, making it a more potent nucleophile.

N-Alkylation: The introduction of an alkyl group onto the acetamido nitrogen can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a suitable base. The general scheme for N-alkylation is as follows:

Reaction Scheme:

2-acetamido-3-phenylprop-2-enoic acid + R-X + Base → N-alkyl-2-acetamido-3-phenylprop-2-enoic acid + HX

Where R is an alkyl group and X is a halogen.

N-Acylation: Similarly, N-acylation involves the introduction of an acyl group (R-CO-) from an acylating agent like an acid chloride or anhydride. This transformation can be catalyzed by acids or bases. Boric acid has been explored as a mild catalyst for the N-acylation of similar compounds, suggesting its potential applicability here. researchgate.net

Reagent TypeExample ReagentProduct Type
Alkyl HalideMethyl IodideN-Methyl-2-acetamido-3-phenylprop-2-enoic acid
Acyl ChlorideAcetyl ChlorideN-Acetyl-2-acetamido-3-phenylprop-2-enoic acid
Acid AnhydrideAcetic AnhydrideN-Acetyl-2-acetamido-3-phenylprop-2-enoic acid

Hydrolysis and Related Transformations

The hydrolysis of the acetamido group in 2-acetamido-3-phenylprop-2-enoic acid is a critical transformation that leads to the formation of α-amino acids or their precursors. Under acidic or basic conditions, the amide bond is cleaved, yielding acetic acid and 2-amino-3-phenylprop-2-enoic acid, which can exist in equilibrium with its tautomer, phenylpyruvic acid. wikipedia.org

Classical methods for the preparation of phenylpyruvic acid involve the hydrolysis of aminocinnamic acid derivatives. wikipedia.org This process is significant as phenylpyruvic acid is a key intermediate in the metabolism of phenylalanine. wikipedia.orgnih.gov

ConditionReagentsPrimary Product
AcidicHCl or H₂SO₄, H₂O2-amino-3-phenylprop-2-enoic acid hydrochloride
BasicNaOH or KOH, H₂OSodium salt of 2-amino-3-phenylprop-2-enoic acid

Annulation and Cyclization Reactions Utilizing 2-Acetamido-3-phenylprop-2-enoic Acid

The presence of multiple reactive sites in 2-acetamido-3-phenylprop-2-enoic acid makes it a valuable substrate for annulation and cyclization reactions, leading to the synthesis of various heterocyclic compounds. These reactions often exploit the electrophilic nature of the α,β-unsaturated carbonyl system and the nucleophilicity of the acetamido group or other added reagents.

For instance, derivatives of prop-2-enoic acid are widely used in the synthesis of heterocycles. researchgate.netresearchgate.net An efficient strategy for synthesizing structurally diverse 3,4-dihydropyridones and 2-piperidinones involves the acid-catalyzed Michael addition of enaminones to α-substituted cinnamic acids, followed by lactamization. rsc.org Although this example does not use the exact title compound, it demonstrates the potential of the cinnamic acid scaffold in building complex cyclic systems.

Derivatization Strategies for Structural Modification and Functionalization

The structural framework of 2-acetamido-3-phenylprop-2-enoic acid can be extensively modified to generate a library of derivatives with diverse functionalities. These derivatization strategies can target the carboxylic acid group, the acetamido group, or the phenyl ring.

Derivatization of the carboxylic acid can lead to the formation of esters, amides, or acid chlorides, which can then be used in further synthetic transformations. The acetamido group, as discussed, can be alkylated or acylated. The phenyl ring can undergo electrophilic aromatic substitution reactions, although the reactivity will be influenced by the deactivating nature of the α,β-unsaturated carbonyl system. The versatility of similar prop-2-enoic acid derivatives in generating a variety of heterocyclic compounds underscores the broad potential for derivatization. researchgate.netresearchgate.net

Target Functional GroupReaction TypeExample ReagentProduct Class
Carboxylic AcidEsterificationEthanol, H⁺Ethyl 2-acetamido-3-phenylprop-2-enoate
Carboxylic AcidAmide FormationAmmonia, DCC2-Acetamido-3-phenylprop-2-enamide
Acetamido GroupN-AlkylationBenzyl Bromide, BaseN-Benzyl-2-acetamido-3-phenylprop-2-enoic acid
Phenyl RingNitrationHNO₃, H₂SO₄2-Acetamido-3-(nitrophenyl)prop-2-enoic acid

Applications of 2 Acetamido 3 Phenylprop 2 Enoic Acid in Advanced Organic Synthesis

Precursor for the Stereoselective Synthesis of Phenylalanine Derivatives and Analogues

One of the most significant applications of 2-acetamido-3-phenylprop-2-enoic acid is its role as a prochiral precursor for the asymmetric synthesis of phenylalanine and its derivatives. The hydrogenation of its carbon-carbon double bond yields N-acetyl-phenylalanine, a direct precursor to the essential amino acid phenylalanine. The central challenge and opportunity lie in controlling the stereochemistry of this transformation to produce a single enantiomer (either L- or D-phenylalanine derivatives), which is critical for pharmaceutical applications.

This reaction has become a benchmark for evaluating the effectiveness of new chiral catalysts. nih.gov A major breakthrough in this area was the development of rhodium complexes with chiral phosphine (B1218219) ligands, which demonstrated the ability to catalyze the enantioselective addition of hydrogen to the double bond with high efficiency and selectivity. nih.gov This pioneering work established a foundation for modern asymmetric catalysis. nih.gov

The success of this transformation is highly dependent on the choice of the metal center and the architecture of the chiral ligand. Various catalytic systems have been developed to achieve high enantiomeric excess (ee), a measure of the stereoselectivity of the reaction.

Table 1: Performance of Chiral Catalysts in the Asymmetric Hydrogenation of 2-Acetamido-3-phenylprop-2-enoic Acid

Catalyst System (Metal-Ligand)ProductEnantiomeric Excess (ee)
Rhodium-DIPAMPN-acetyl-L-phenylalanine95%
Rhodium-(R,R)-DiPAMPN-acetyl-L-phenylalanine>90%
Ruthenium-BINAPN-acetyl-phenylalanineHigh
Rhodium-JosiphosN-acetyl-phenylalanineUp to 99%

This table is representative of findings in the field of asymmetric catalysis. Specific ee values can vary based on reaction conditions.

Building Block in the Synthesis of Modified Peptides and Glycopeptides

Beyond its use in synthesizing standard amino acids, 2-acetamido-3-phenylprop-2-enoic acid is a valuable building block for creating modified peptides containing the unnatural amino acid residue, dehydrophenylalanine (ΔPhe). The incorporation of ΔPhe into a peptide backbone introduces significant conformational constraints due to the planar, sp²-hybridized nature of the α- and β-carbons. This structural rigidity is a powerful tool for scientists studying peptide folding, structure-activity relationships, and for designing peptidomimetics with enhanced stability or specific biological activities.

The synthesis of these modified peptides can be achieved through established methods like solid-phase peptide synthesis (SPPS). The dehydro-amino acid is incorporated as a protected derivative, similar to natural amino acids, allowing for the stepwise construction of the desired peptide sequence.

Role in the Synthesis of Complex Heterocyclic Compounds

The electronic properties of 2-acetamido-3-phenylprop-2-enoic acid make it a useful substrate for the synthesis of complex heterocyclic compounds. mdpi.com The double bond is electron-deficient, activated by the electron-withdrawing carboxylic acid and N-acetyl groups. This makes it a competent Michael acceptor and a dienophile in certain cycloaddition reactions.

Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals and biologically active compounds. researchgate.net The structure of 2-acetamido-3-phenylprop-2-enoic acid allows it to serve as a scaffold for building such rings. For instance:

Michael Addition-Cyclization: Reaction with binucleophiles such as hydrazine, substituted hydrazines, or hydroxylamine (B1172632) can lead to five-membered heterocyclic systems like pyrazolidinones or isoxazolidinones. The reaction typically proceeds via an initial Michael addition of one nucleophilic center to the β-carbon of the double bond, followed by an intramolecular cyclization via amide or ester formation.

Diels-Alder Reactions: While less common, the activated double bond can potentially act as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes, leading to the formation of six-membered carbocyclic or heterocyclic rings, depending on the nature of the diene.

Recent research has also explored the use of α-acetamidocinnamic acid (HACA) in creating multicomponent cocrystals with various bipyridine-based coformers. acs.orgnih.gov These studies focus on controlling supramolecular structures through hydrogen bonding between the acid and amide groups of HACA and the nitrogen atoms of the coformers, demonstrating its utility in crystal engineering. acs.orgnih.gov

Application as a Chiral Intermediate or Auxiliary Precursor in Asymmetric Catalysis

The application of 2-acetamido-3-phenylprop-2-enoic acid in asymmetric catalysis is multifaceted, extending beyond its use as a simple starting material. nih.gov Its primary and most celebrated role is as a benchmark prochiral substrate . nih.gov The development of a new chiral catalyst, particularly for hydrogenation, often involves testing its efficacy on this specific molecule. wikipedia.org The product, N-acetyl-phenylalanine, can be readily analyzed to determine the enantiomeric excess, providing a clear and reliable measure of the catalyst's stereoselectivity. nih.gov Achieving high 'ee' in the hydrogenation of α-acetamidocinnamic acid is considered a standard proof-of-concept for a new catalyst's potential.

Furthermore, the product of this reaction, enantiomerically pure N-acetyl-phenylalanine, is itself a valuable chiral intermediate . This chiral building block is then used in the synthesis of more complex molecules, including peptide fragments, pharmaceuticals, and other biologically active compounds where a specific stereochemistry at the phenylalanine center is required.

While it is most commonly the substrate, the fundamental structure could also be envisioned as a precursor to a chiral auxiliary or ligand. By chemically modifying the carboxyl or phenyl groups, it is theoretically possible to append it to a catalyst scaffold, where its inherent chirality (after a resolution or asymmetric step) could influence other chemical transformations. However, its predominant and most impactful role remains as the quintessential testbed for the advancement of asymmetric hydrogenation. nih.gov

Table 2: Representative Catalyst Classes for Asymmetric Hydrogenation of 2-Acetamido-3-phenylprop-2-enoic Acid

Catalyst ClassMetal CenterCommon Ligand TypeKey Feature
Cationic Rhodium ComplexesRhodium (Rh)C₂-Symmetric Diphosphines (e.g., BINAP, DIPAMP)High activity and enantioselectivity for functionalized olefins. wikipedia.org
Ruthenium ComplexesRuthenium (Ru)Diphosphines, P,N LigandsBroad substrate scope, often effective under milder conditions.
Iridium ComplexesIridium (Ir)P,N Ligands, Phosphine-Oxazolines (PHOX)Particularly effective for hydrogenating unfunctionalized or challenging substrates.

Spectroscopic Characterization Methodologies for 2 Acetamido 3 Phenylprop 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Investigations

Proton (¹H) NMR spectroscopy of 2-acetamido-3-phenylprop-2-enoic acid provides valuable insights into the electronic environment of the hydrogen atoms within the molecule. The spectrum typically displays distinct signals corresponding to the aromatic protons of the phenyl group, the vinylic proton, the amide proton, and the methyl protons of the acetamido group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the acrylic acid moiety. The vinylic proton's chemical shift is indicative of its position relative to the carboxylic acid and phenyl groups. The amide proton often appears as a broad singlet, and its chemical shift can be solvent-dependent. The methyl protons of the acetyl group typically resonate as a sharp singlet in the upfield region of the spectrum.

Interactive Table: ¹H NMR Chemical Shifts for 2-Acetamido-3-phenylprop-2-enoic acid

Proton Chemical Shift (ppm)
Phenyl-H 7.23 - 7.62
Vinyl-H 7.37
Amide-NH 9.45
Acetyl-CH₃ 1.987

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Investigations

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of 2-acetamido-3-phenylprop-2-enoic acid. The spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the amide, the carbons of the phenyl ring, the olefinic carbons, and the methyl carbon of the acetyl group. The chemical shifts of these carbons are characteristic of their respective functional groups and electronic environments. chemicalbook.com

Interactive Table: ¹³C NMR Chemical Shifts for 2-Acetamido-3-phenylprop-2-enoic acid

Carbon Chemical Shift (ppm)
Carboxylic Acid C=O ~170
Amide C=O ~168
Phenyl C ~128-134
Olefinic C ~129-131
Acetyl CH₃ ~23

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule. A COSY spectrum would reveal correlations between scalar-coupled protons, for instance, between the vinylic proton and the aromatic protons. An HSQC spectrum correlates directly bonded carbon and proton atoms, allowing for the direct assignment of the protonated carbons. The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the entire molecular structure, including the connection of the phenyl group and the acetamido group to the acrylic acid backbone.

Infrared (IR) and Raman Spectroscopic Investigations

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in 2-acetamido-3-phenylprop-2-enoic acid. The IR spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of the O-H group of the carboxylic acid, the N-H group of the amide, the C=O groups of both the carboxylic acid and the amide, the C=C bond of the alkene, and the C-H bonds of the aromatic ring and the methyl group. Raman spectroscopy, on the other hand, is particularly sensitive to the vibrations of the non-polar C=C and C-C bonds of the phenyl ring and the alkene, providing complementary information to the IR spectrum.

Interactive Table: Characteristic IR Absorption Bands for 2-Acetamido-3-phenylprop-2-enoic acid

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretching 2500-3300 (broad)
Amide N-H Stretching 3200-3400
Carboxylic Acid C=O Stretching 1700-1725
Amide C=O (Amide I) Stretching 1640-1680
Alkene C=C Stretching 1620-1640
Amide N-H Bending (Amide II) 1515-1570
Aromatic C=C Stretching 1450-1600

Mass Spectrometric Approaches for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 2-acetamido-3-phenylprop-2-enoic acid, the mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) corresponding to its molecular weight (205.21 g/mol ). sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of a water molecule, a carboxyl group, an acetyl group, or cleavage of the phenyl group, leading to characteristic fragment ions that help to confirm the proposed structure.

Electronic Circular Dichroism (ECD) for Absolute Stereochemical Assignment

2-Acetamido-3-phenylprop-2-enoic acid can exist as E and Z isomers due to the restricted rotation around the C=C double bond. For chiral derivatives or when the molecule is studied in a chiral environment, Electronic Circular Dichroism (ECD) spectroscopy becomes a vital tool for determining the absolute stereochemistry. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of the atoms. nih.gov By comparing the experimental ECD spectrum with theoretically calculated spectra for the possible enantiomers, the absolute configuration of the chiral center can be unambiguously assigned. researchgate.net This technique is particularly important in pharmaceutical and biological contexts where the stereochemistry of a molecule can significantly influence its activity. nih.govnih.gov

Theoretical and Computational Studies of 2 Acetamido 3 Phenylprop 2 Enoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the molecular geometry and electronic structure of organic compounds like 2-acetamido-3-phenylprop-2-enoic acid. DFT calculations, often employing hybrid functionals such as B3LYP with various basis sets (e.g., 6-31G, 6-311G**, 6-311++G(d,p)), allow for the optimization of the molecule's ground-state geometry. researchgate.netmdpi.comnih.gov These calculations can accurately predict bond lengths, bond angles, and torsion angles, which often show good correlation with experimental data obtained from techniques like X-ray crystallography. researchgate.netmdpi.comresearchgate.net

For instance, in similar phenylpropionic acid derivatives, DFT calculations have been shown to reproduce the molecular structure with high fidelity. researchgate.net The optimized geometry reveals key structural features, such as the planarity or non-planarity of the molecule, which is influenced by the torsion angles between the phenyl ring, the acrylic acid moiety, and the acetamido group. mdpi.com

The electronic structure of 2-acetamido-3-phenylprop-2-enoic acid can also be elucidated through DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability. researchgate.net Furthermore, the distribution of these frontier orbitals provides insight into the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO), which is fundamental to understanding its reaction mechanisms.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. mdpi.com These maps are valuable for predicting how the molecule will interact with other reagents.

Table 1: Selected Calculated Structural Parameters for Phenylpropionic Acid Derivatives

ParameterCalculated Value (Å or °)Experimental Value (Å or °)
Torsion Angle (C15-C10-C9-C8)154.22155.73
Torsion Angle (C10-C9-C8-C7)167.42168.50
Torsion Angle (C9-C8-C7-C6)-176.58-177.17

Data adapted from studies on similar chalcone (B49325) structures. mdpi.com

Conformational Analysis and Potential Energy Surfaces

The flexibility of 2-acetamido-3-phenylprop-2-enoic acid arises from the possible rotations around its single bonds. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by these rotations. Computational methods are employed to explore the potential energy surface (PES) of the molecule, which maps the energy of the molecule as a function of its geometry. researchgate.net

By systematically rotating specific dihedral angles (torsion angles), researchers can identify the low-energy conformers, which represent the most stable shapes of the molecule, and the transition states that connect them. researchgate.netresearchgate.net For example, a scan of the PES associated with the rotation of the phenyl group or the acetamido group can reveal the energy barriers to these rotations. researchgate.net

The results of conformational analysis are crucial for understanding how the molecule behaves in different environments and how its shape influences its biological activity or chemical reactivity. Studies on related molecules, such as N-acetylated amino acids, have shown that even small modifications like N-methylation can significantly alter the conformational preferences and the number of observable conformers. researchgate.net The relative energies of the different conformers can be calculated to determine their population at a given temperature.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers the ability to predict various spectroscopic parameters, which can then be compared with experimental spectra for validation of the computed structure. For 2-acetamido-3-phenylprop-2-enoic acid, this includes the prediction of vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

DFT calculations, at the same level of theory used for geometry optimization, can be used to compute the vibrational frequencies. researchgate.netmdpi.com The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. The predicted spectra can aid in the assignment of experimental vibrational bands to specific modes of atomic motion within the molecule.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shift values that can be compared to experimental data, helping to confirm the molecular structure and assign specific resonances to individual atoms.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving 2-acetamido-3-phenylprop-2-enoic acid. By mapping the reaction pathway on the potential energy surface, researchers can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy of the reaction.

This approach has been used to study various reactions, such as the synthesis of related compounds or their subsequent chemical transformations. For example, in the context of Michael acceptors, DFT calculations have been employed to understand the reactivity towards thiols by examining the energetics of carbanion intermediate formation. nih.gov Understanding the transition state structure and the energy barrier provides critical insights into the reaction rate and the factors that influence it.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While static DFT calculations provide information about energy minima and transition states, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of 2-acetamido-3-phenylprop-2-enoic acid over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its conformational changes and interactions with its environment (e.g., a solvent) at an atomistic level. nih.gov

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules. nih.govbiorxiv.org By simulating the molecule for a sufficient length of time, it is possible to observe transitions between different conformational states and to construct a more complete picture of the molecule's flexibility. nih.gov Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD) or metadynamics, can be used to accelerate the exploration of the conformational space and overcome energy barriers more efficiently. biorxiv.orgnih.gov These simulations can reveal the preferred conformations in solution and how they might differ from the gas-phase or solid-state structures. This information is invaluable for understanding how the molecule might bind to a biological target, for instance. The use of reinforcement learning in conjunction with MD simulations is an emerging technique to further enhance the exploration of the conformational space. arxiv.org

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

A range of quantum chemical descriptors can be calculated from the electronic structure of 2-acetamido-3-phenylprop-2-enoic acid to predict its reactivity and selectivity in chemical reactions. rsc.org These descriptors are quantitative measures of various electronic properties.

Key descriptors include:

HOMO and LUMO energies and their gap: As mentioned earlier, these are fundamental indicators of reactivity. researchgate.net

Ionization Potential (IP) and Electron Affinity (EA): These relate to the ease of removing or adding an electron, respectively.

Electronegativity (χ), Hardness (η), and Softness (S): These concepts from conceptual DFT help to rationalize the behavior of the molecule in terms of its resistance to charge transfer.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. nih.gov

Fukui Functions: These indicate the sites within the molecule that are most susceptible to nucleophilic or electrophilic attack.

By calculating these descriptors, it is possible to make predictions about how 2-acetamido-3-phenylprop-2-enoic acid will behave in different chemical reactions, for example, as a Michael acceptor. nih.gov These theoretical predictions can guide the design of new experiments and the development of new synthetic methodologies. Recent work has focused on developing automated workflows to calculate these descriptors for a large number of molecules, facilitating high-throughput screening for desired reactivity profiles. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.